![molecular formula C21H16ClNO5 B298731 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B298731.png)
4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid
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Overview
Description
4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid, also known as CM-272, is a novel small molecule that has shown promising results in scientific research. This compound has been synthesized using a specific method and has been found to have potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid involves the inhibition of a specific protein called STAT3, which is involved in the regulation of various cellular processes. By inhibiting STAT3, 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid can prevent the growth and proliferation of cancer cells and reduce inflammation in the body.
Biochemical and Physiological Effects:
4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has been found to have significant biochemical and physiological effects in scientific research. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation in the body. Additionally, 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has been found to have low toxicity and high selectivity towards cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid in lab experiments include its low toxicity, high selectivity towards cancer cells, and potential applications in various fields. However, the limitations of using 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid include its high cost of synthesis and the need for further studies to determine its long-term effects.
Future Directions
There are several future directions for the study of 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid. One potential direction is the optimization of the synthesis method to reduce the cost of production. Another direction is the investigation of 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid's potential applications in other types of cancer and inflammatory diseases. Additionally, further studies are needed to determine the long-term effects of 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid and its potential for clinical use.
In conclusion, 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid is a novel small molecule that has shown promising results in scientific research. Its potential applications in cancer treatment and inflammatory diseases make it an exciting area of study for future research.
Synthesis Methods
The synthesis of 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid involves a multistep process that includes the reaction of 3-chloroaniline with ethyl glyoxalate, followed by the addition of methyl iodide and sodium hydride. The resulting product is then reacted with 4-carboxybenzaldehyde to form 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid. This method has been optimized to produce high yields of pure compound.
Scientific Research Applications
4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has been extensively studied in scientific research for its potential applications in various fields. It has been found to have anticancer properties, specifically in the treatment of breast cancer. 4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid has also shown potential in the treatment of inflammatory diseases such as rheumatoid arthritis and in the prevention of atherosclerosis.
properties
Product Name |
4-{[1-(3-chlorophenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid |
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Molecular Formula |
C21H16ClNO5 |
Molecular Weight |
397.8 g/mol |
IUPAC Name |
4-[(Z)-[1-(3-chlorophenyl)-4-methoxycarbonyl-5-methyl-2-oxopyrrol-3-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C21H16ClNO5/c1-12-18(21(27)28-2)17(10-13-6-8-14(9-7-13)20(25)26)19(24)23(12)16-5-3-4-15(22)11-16/h3-11H,1-2H3,(H,25,26)/b17-10- |
InChI Key |
IECBZYLFMOFUQB-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC=C(C=C2)C(=O)O)/C(=O)N1C3=CC(=CC=C3)Cl)C(=O)OC |
SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)Cl)C(=O)OC |
Canonical SMILES |
CC1=C(C(=CC2=CC=C(C=C2)C(=O)O)C(=O)N1C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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